Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
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Overview
Description
Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound belongs to the class of pyrazine derivatives and is characterized by its unique structure, which includes a pyrazine ring with an ethyl group at the 6-position, a keto group at the 5-position, and a methyl ester at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethyl and methyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazine derivatives with carboxylic acid or aldehyde groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of poly-ADP-ribose-polymerase (PARP), which is involved in DNA repair processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but with a tetrahydropyrimidine ring instead of a pyrazine ring.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Another similar compound with a tetrahydroquinoline ring.
Uniqueness
Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 5-ethyl-6-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-5-7(11)9-4-6(10-5)8(12)13-2/h4H,3H2,1-2H3,(H,9,11) |
InChI Key |
MHPRNLJTTPCXNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CNC1=O)C(=O)OC |
Origin of Product |
United States |
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